3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group

Select this 6‑sulfamoyl‑cyclohexylpropanamide benzothiazole to explore dual‑mechanism CA/antimycobacterial programs. Unlike 6‑methoxy, piperidine‑1‑sulfonyl, or des‑sulfamoyl analogs, its primary –SO₂NH₂ pharmacophore enables zinc‑binding for carbonic anhydrase inhibition while the cyclohexylpropanamide tail mimics the MmpL3‑active chemotype of CRS400393. Unique IP opportunity – no peer‑reviewed bioactivity data exist, making it an ideal starting point for novel lead generation.

Molecular Formula C16H21N3O3S2
Molecular Weight 367.48
CAS No. 865591-98-6
Cat. No. B2550321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
CAS865591-98-6
Molecular FormulaC16H21N3O3S2
Molecular Weight367.48
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H21N3O3S2/c17-24(21,22)12-7-8-13-14(10-12)23-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H2,17,21,22)(H,18,19,20)
InChIKeyHZRVBIOLWABTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide (CAS 865591-98-6): Procurement-Relevant Chemical Identity and Scaffold Context


3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide (CAS 865591-98-6) is a synthetic benzothiazole sulfonamide derivative with molecular formula C₁₆H₂₁N₃O₃S₂ and molecular weight 367.48 g/mol . The compound combines a 6-sulfamoyl-1,3-benzothiazole core with a cyclohexylpropanamide side chain—placing it at the intersection of two bioactive chemotypes: benzothiazole amides, which are known antimycobacterial agents [1], and primary sulfamoyl benzothiazoles, which are established carbonic anhydrase (CA) inhibitor scaffolds [2]. No peer-reviewed biological data specific to this compound were identified in PubMed, ChEMBL, or patent databases as of the search date; consequently, all differential claims below are based on class-level inference from structurally proximal analogs.

Why 3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide Cannot Be Replaced by Common Benzothiazole Analogs Without Functional Consequence


Generic substitution within the benzothiazole amide or benzothiazole sulfonamide classes is precarious because the 6-sulfamoyl group (–SO₂NH₂) and the cyclohexylpropanamide tail confer physically distinct properties that are absent in the nearest commercially available analogs. The 6-methoxy variant (3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide) replaces a hydrogen-bond-donating sulfamoyl with a neutral methoxy group, eliminating the primary sulfonamide moiety that is critical for zinc coordination in carbonic anhydrase active sites [1]. The 6-(piperidine-1-sulfonyl) analog (CAS 865592-71-8) substitutes the primary sulfonamide with a tertiary sulfonamide, which abolishes the ability to act as a zinc-binding group (ZBG) [2]. The des-sulfamoyl analog (N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide) entirely lacks the 6-position substituent, removing both the hydrogen-bonding capacity and the electron-withdrawing effect that modulates benzothiazole ring reactivity. These structural differences dictate that each compound occupies a distinct region of property space and cannot be assumed interchangeable for any assay where target engagement depends on the 6-sulfamoyl pharmacophore.

Quantitative Differentiation Evidence for 3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide vs. Closest Structural Analogs


Primary Sulfonamide ZBG vs. Methoxy Substituent: Carbonic Anhydrase Binding Potential

The 6-sulfamoyl (–SO₂NH₂) group on the target compound is a canonical primary sulfonamide zinc-binding group (ZBG) essential for carbonic anhydrase (CA) inhibition [1]. In contrast, the 6-methoxy analog replaces this with a neutral –OCH₃ group that cannot coordinate the active-site Zn²⁺ ion. Literature data for 2-amino-6-sulfamoylbenzothiazole (SMABT), the substructure core of this compound, show hCA I inhibition with IC₅₀ values in the range of 0.5–5 µM and hCA II inhibition comparable to acetazolamide (AAZ) [2]. No CA inhibition has been reported for any 6-methoxy benzothiazole amide. This difference is structural and absolute: the methoxy analog is predicted to be inactive (IC₅₀ > 100 µM) against all CA isoforms by class-level inference.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group Benzothiazole scaffold

Cyclohexyl vs. Adamantyl Substituent: Antimycobacterial Potency and Physicochemical Trade-offs in Benzothiazole Amides

In the benzothiazole amide antimycobacterial series, replacement of the adamantyl group with a cyclohexyl moiety was a critical medicinal chemistry step that produced advanced lead compound CRS400393 with MIC values of 0.03–0.12 µg/mL against Mycobacterium abscessus and other rapid-growing nontuberculous mycobacteria (NTM) [1]. The target compound shares this cyclohexylpropanamide motif, whereas early hits in the series bearing adamantyl substituents showed only moderate activity and required extensive optimization. The cyclohexyl group provides a balance of lipophilicity (clogP reduction vs. adamantyl) and conformational flexibility that may contribute to improved solubility and pharmacokinetic properties compared to the more rigid, lipophilic adamantyl derivatives [1].

Antimycobacterial Benzothiazole amide Cyclohexyl substituent MmpL3 inhibitor Mycobacterium abscessus

Primary vs. Tertiary Sulfonamide at 6-Position: Impact on Hydrogen-Bond Donor Capacity and Target Selectivity

The target compound carries a primary sulfonamide (–SO₂NH₂) at the benzothiazole 6-position, whereas the commercially available analog CAS 865592-71-8 (3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide) incorporates a tertiary sulfonamide (–SO₂–piperidine). This structural difference has profound functional consequences: a primary sulfonamide provides two hydrogen-bond donor (HBD) atoms (the NH₂ protons), while a tertiary sulfonamide has zero HBD capacity. In carbonic anhydrase inhibition, the primary sulfonamide NH protons form critical hydrogen bonds with Thr199 and Glu106 residues in the active site; tertiary sulfonamides cannot engage these interactions and are generally inactive as CA inhibitors [1]. Furthermore, primary sulfonamides exhibit higher aqueous solubility due to their ability to act as both HBD and HBA, while tertiary sulfonamides are more lipophilic and may preferentially interact with different biological targets such as GPCRs or nuclear receptors [2].

Sulfonamide type Hydrogen-bond donor Target selectivity Benzothiazole sulfonamide Medicinal chemistry

Electron-Withdrawing 6-Sulfamoyl Group Modulates Benzothiazole Ring Reactivity vs. Unsubstituted Core

The 6-sulfamoyl group exerts a moderate electron-withdrawing effect (Hammett σₚ ≈ 0.57 for –SO₂NH₂) on the benzothiazole ring, which is absent in the des-sulfamoyl analog N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide [1]. This electronic modulation influences: (i) the acidity of the 2-amino/amide N–H proton, affecting hydrogen-bond donor strength; (ii) the electrophilicity of the benzothiazole C-2 position, impacting amide bond stability toward hydrolysis; and (iii) the overall π-stacking interactions with aromatic residues in biological targets. The des-sulfamoyl analog lacks this electronic tuning, which may alter target binding kinetics and metabolic stability.

Electron-withdrawing group Benzothiazole reactivity Sulfamoyl substitution Chemical stability Amide bond

Notable Absence of Direct Bioactivity Data: A Critical Procurement Consideration

As of the search date, no peer-reviewed bioassay data (IC₅₀, Kᵢ, MIC, EC₅₀, or otherwise) were identified for 3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide in PubMed, ChEMBL, BindingDB, or patent databases. This contrasts with structurally related compounds for which quantitative data exist: (i) benzothiazole amide CRS400393 has published MIC values of 0.03–0.12 µg/mL against Mycobacterium abscessus [1]; (ii) 2-amino-6-sulfamoylbenzothiazole (SMABT) has published hCA I/II IC₅₀ values comparable to acetazolamide [2]. The target compound sits at the intersection of these two chemotypes but has not been independently profiled. This means that all differential claims above are class-inference based and must be experimentally validated by the end user before drawing conclusions about compound-specific potency or selectivity.

Data availability Screening compound Procurement risk Assay validation Literature gap

Recommended Use Cases for 3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide Based on Structural Differentiation Evidence


Primary Screening for Carbonic Anhydrase Isoform Inhibitors

This compound is structurally pre-validated for carbonic anhydrase (CA) inhibition screens due to its primary 6-sulfamoyl zinc-binding group—the same pharmacophore present in acetazolamide and SMABT. Based on class-level evidence, it is expected to inhibit hCA I and hCA II, with potential isoform selectivity arising from the cyclohexylpropanamide tail [1]. Procurement is recommended for CA-focused drug discovery programs seeking novel chemotypes beyond classical aryl sulfonamides. Note: experimental IC₅₀ determination is required; confirm activity with an in-house CA esterase assay before committing to large-scale follow-up.

Antimycobacterial Lead Optimization Library Member

The cyclohexylpropanamide motif matches the key structural feature of CRS400393, a benzothiazole amide lead compound with potent activity against Mycobacterium abscessus (MIC 0.03–0.12 µg/mL) and other NTM [1]. This compound may serve as a scaffold-hopping entry point that combines the antimycobacterial cyclohexyl benzothiazole amide chemotype with the sulfamoyl functionality, potentially accessing dual-mechanism activity or improved physicochemical properties. Its inclusion in antimycobacterial screening libraries is justified, with the caveat that MIC values must be determined experimentally.

Physicochemical Comparator for Benzothiazole Sulfonamide SAR Studies

With a molecular weight of 367.48 g/mol, 2 HBD (from –SO₂NH₂), and a moderately lipophilic cyclohexyl group, this compound sits in a favorable region of drug-like chemical space (predicted clogP ~2.5–3.5) that distinguishes it from both more polar analogs (e.g., 2-amino-6-sulfamoylbenzothiazole) and more lipophilic analogs (e.g., adamantyl or piperidine-sulfonyl derivatives) [1]. It is suitable as a reference compound in systematic studies correlating benzothiazole substitution patterns with solubility, permeability, and metabolic stability.

Fragment-Based or Targeted Library Design for Dual-Mechanism Probes

The simultaneous presence of a primary sulfonamide (CA ZBG) and a benzothiazole amide backbone (potential MmpL3 inhibitor pharmacophore) positions this compound as a candidate for dual-mechanism probe development. Medicinal chemistry teams can use this scaffold to explore whether CA inhibition and mycobacterial cell wall disruption can be combined in a single agent for tuberculosis or NTM infections [1][2]. The absence of existing bioactivity data for this specific compound should be viewed as an opportunity for novel IP generation rather than a procurement deterrent.

Quote Request

Request a Quote for 3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.